molecular formula C20H14ClNO4S B2990916 Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate CAS No. 477567-24-1

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2990916
CAS No.: 477567-24-1
M. Wt: 399.85
InChI Key: YZROYECXPPYBKP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran and a benzo[b]thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with ethyl 3-aminobenzofuran-2-carboxylate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is unique due to the presence of both benzofuran and benzo[b]thiophene moieties in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c1-2-25-20(24)17-16(11-7-3-5-9-13(11)26-17)22-19(23)18-15(21)12-8-4-6-10-14(12)27-18/h3-10H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROYECXPPYBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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